molecular formula C21H24O3 B1345421 2-Acetoxy-4'-hexylbenzophenone CAS No. 890098-48-3

2-Acetoxy-4'-hexylbenzophenone

Cat. No. B1345421
CAS RN: 890098-48-3
M. Wt: 324.4 g/mol
InChI Key: JAQQPPLFTNKZSO-UHFFFAOYSA-N
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Description

2-Acetoxy-4’-hexylbenzophenone (AHBP) is a substituted benzophenone derivative. It has a molecular formula of C21H24O3 and a molecular weight of 324.4 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Acetoxy-4’-hexylbenzophenone consists of a benzophenone core with a hexyl group and an acetoxy group attached . The InChI string representation of its structure is InChI=1S/C21H24O3/c1-3-4-5-6-7-17-8-10-18 (11-9-17)21 (23)19-12-14-20 (15-13-19)24-16 (2)22/h8-15H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Acetoxy-4’-hexylbenzophenone include a molecular weight of 324.4 g/mol , a topological polar surface area of 43.4 Ų , and a complexity of 388 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 9 rotatable bonds .

Scientific Research Applications

Antibiotics Synthesis

“2-Acetoxy-4’-hexylbenzophenone” can be used in the synthesis of carbapenem and penem antibiotics . The practical synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of these antibiotics, has been described . This synthesis has advantages such as avoiding the tedious and costly column chromatographic or recrystallized separation steps .

Antioxidant Activity

The compound can be used in the synthesis of novel benzamide compounds, which have been found to exhibit antioxidant activity . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

The benzamide compounds synthesized from “2-Acetoxy-4’-hexylbenzophenone” have also shown antibacterial activity . These compounds were tested for their in vitro growth inhibitory activity against different bacteria .

Industrial Applications

Amide compounds, which can be synthesized from “2-Acetoxy-4’-hexylbenzophenone”, are widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Drug Discovery

Amide compounds have been used in drug discovery . These compounds are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Medical Applications

Benzamides, a significant class of amide compounds that can be synthesized from “2-Acetoxy-4’-hexylbenzophenone”, have been widely used in medical, industrial, biological and potential drug industries . These compounds have been used for the treatment of various conditions such as juvenile hyperactivity, cancer, hypercholesterolemia, and more .

Safety and Hazards

The safety data sheet for 2-Acetoxy-4’-hexylbenzophenone indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

[2-(4-hexylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-3-4-5-6-9-17-12-14-18(15-13-17)21(23)19-10-7-8-11-20(19)24-16(2)22/h7-8,10-15H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQQPPLFTNKZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641583
Record name 2-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890098-48-3
Record name Methanone, [2-(acetyloxy)phenyl](4-hexylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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